[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride
Description
Properties
IUPAC Name |
(2-methylsulfanylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQRTCWYGSKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-(methylsulfanyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Studies have shown that derivatives of hydrazine, including [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride, exhibit significant antimicrobial activity. For instance, compounds derived from this hydrazine have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
- Anticancer Potential :
- Neuroprotective Effects :
Case Studies
-
Zebrafish Model for Toxicity Assessment :
- A study utilized zebrafish embryos to assess the cytotoxic effects of phenylhydrazine derivatives, including this compound. The results indicated dose-dependent toxicity characterized by developmental anomalies such as yolk sac enlargement and spinal curvature . This model is valuable for understanding the environmental impact and safety profile of hydrazine compounds.
- Antimicrobial Screening :
Comparative Data Table
| Application Area | Description | Findings/Results |
|---|---|---|
| Antimicrobial Activity | Screening against bacterial strains | Effective against multiple strains |
| Anticancer Potential | Inhibition of cancer cell proliferation | Induced apoptosis in specific cell lines |
| Neuroprotective Effects | Modulation of oxidative stress pathways | Potential benefits in neurodegenerative diseases |
| Toxicity Assessment | Zebrafish embryo model for developmental toxicity | Dose-dependent anomalies observed |
Mechanism of Action
The mechanism of action of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in metabolic pathways and cellular processes .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound inhibits enzymes involved in metabolic pathways.
Signal Transduction: It can affect signal transduction pathways by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride with other substituted phenylhydrazine hydrochlorides:
*Estimated based on molecular formula.
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., -SMe, -OMe) increase nucleophilicity of the hydrazine group, favoring condensation reactions. Electron-withdrawing groups (e.g., -CF₃, -Cl) reduce reactivity but enhance stability .
- Steric Effects : Bulky substituents (e.g., naphthyl, tert-butyl in ) hinder crystal packing, as seen in the torsional angles of the methylsulfanyl derivative .
- Toxicity: Phenylhydrazine HCl exhibits significant toxicity (hematotoxic, carcinogenic), while substituents like -SMe or -F may alter metabolic pathways and toxicity profiles .
Biological Activity
[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its pharmacological properties, including antifungal, antibacterial, and anticancer activities, supported by recent research findings and case studies.
- Molecular Formula : C7H10N2S·HCl
- Molecular Weight : Approximately 190.69 g/mol
- Structure : The compound features a hydrazine functional group attached to a phenyl ring, with a methylsulfanyl group at the meta position. This substitution is crucial for its biological activity.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit promising antifungal properties. In studies, hydrazides demonstrated significant inhibition against fluconazole-resistant fungi. For instance, compounds derived from phenylhydrazides showed minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.125 mg/mL against various strains of Candida species, indicating their potential as antifungal agents .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| A | 0.0156 | C. albicans |
| B | 0.125 | C. glabrata |
| C | 0.0312 | C. tropicalis |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives of hydrazine possess significant activity against strains such as E. coli and MRSA, with growth inhibition rates exceeding 85% in some cases .
| Bacterial Strain | Growth Inhibition (%) |
|---|---|
| MRSA | 97.76 |
| E. coli | 85.76 |
| K. pneumoniae | 91.00 |
Anticancer Activity
In addition to its antifungal and antibacterial properties, this compound has shown potential in cancer research. Studies have indicated that similar hydrazine derivatives can block cell cycle progression in cancer cells, particularly in the G2/M phase, thereby inhibiting proliferation . The mechanism of action involves the induction of apoptosis through the activation of caspases.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds have been shown to induce oxidative stress in fungal cells, leading to cell death.
- Enzyme Inhibition : Some derivatives inhibit key enzymes such as lipoxygenase and cyclooxygenase (COX), which are involved in inflammatory pathways and cancer progression.
Case Studies
- Antifungal Study : A recent study evaluated the efficacy of various hydrazine derivatives against fluconazole-resistant fungi, revealing that certain compounds exhibited superior activity compared to traditional antifungals .
- Antibacterial Efficacy : Another study highlighted the effectiveness of this compound against multidrug-resistant bacterial strains, establishing it as a candidate for further development in antibiotic therapies .
Q & A
Q. What are the recommended synthetic routes for [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride?
- Methodological Answer : Synthesis typically involves diazotization of 2-(methylsulfanyl)aniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid (HCl). Alternatively, condensation reactions using substituted phenylhydrazines with methylsulfanyl precursors under acidic conditions can yield the target compound. Purification via recrystallization from ethanol/water mixtures ensures high purity (>95%). Characterization by melting point, elemental analysis, and NMR (¹H/¹³C) is critical to confirm structure .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (D₂O/DMSO-d₆) identifies aromatic protons (δ 6.8–7.4 ppm) and methylsulfanyl groups (δ 2.5 ppm). ¹³C NMR confirms the hydrazine backbone (C-N peaks at 140–150 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water mobile phases .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content to validate stoichiometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 respirators during powder handling .
- Ventilation : Work in a fume hood to prevent inhalation.
- Decontamination : Clean spills with 10% NaOH solution to neutralize acidic residues. Store in airtight containers away from oxidizers .
Q. How is this compound utilized as a building block in organic synthesis?
- Methodological Answer : It serves as a precursor for azo dyes (via diazo coupling with β-naphthol) and heterocycles (e.g., indoles via Fischer indole synthesis). For example, condensation with ketones forms hydrazones, which cyclize under acidic conditions to yield bioactive indole derivatives .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of [2-(Methylsulfanyl)phenyl]hydrazine derivatives?
- Methodological Answer :
- Disorder Handling : Methylsulfanyl groups often exhibit rotational disorder. Use SHELXL (ISOR/DFIX commands) to constrain S-CH₃ bond lengths and angles .
- Hydrogen Bonding : Molecular packing involves N-H⋯S and N-H⋯N interactions. Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts .
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts. Refinement with Olex2 or SHELXLE improves model accuracy .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may average conformers (e.g., rotational isomers of the methylsulfanyl group), while X-ray captures static structures. Perform variable-temperature NMR to identify exchange broadening .
- Computational Validation : Compare DFT-optimized structures (Gaussian09, B3LYP/6-31G*) with crystallographic data to reconcile discrepancies .
Q. What substituent effects influence the biological activity of methylsulfanyl-substituted hydrazines?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, increasing DNA intercalation potential. Methylsulfanyl’s +M effect modulates redox activity .
- Steric Effects : Ortho-substitution (e.g., 2-methylsulfanyl) reduces planarity, decreasing intercalation efficiency compared to para-substituted analogs .
- Table : Comparative IC₅₀ Values (Anticancer Activity)
| Substituent | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 2-(Methylsulfanyl) | 12.3 | MCF-7 |
| 4-Chloro | 8.9 | HeLa |
| 4-Methoxy | 18.7 | A549 |
| Source: Adapted from |
Q. What computational methods elucidate the mechanism of action for hydrazine derivatives?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Simulate binding to target enzymes (e.g., topoisomerase II) using PDB structures (e.g., 1ZXM). Hydrazine’s NH₂ group forms H-bonds with catalytic residues .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories. RMSD plots (<2.0 Å indicate stable binding) .
Q. How do halogenated analogs compare in reactivity and toxicity?
- Methodological Answer :
- Reactivity : Chloro-substituted analogs undergo faster nucleophilic substitution (e.g., with thiols) due to better leaving-group ability. Fluorinated derivatives show enhanced metabolic stability .
- Toxicity : LC₅₀ values (rat oral):
| Compound | LC₅₀ (mg/kg) |
|---|---|
| [2-(Methylsulfanyl)phenyl] | 320 |
| 4-Chloro derivative | 180 |
| 4-Fluoro derivative | 450 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
